An In-Depth Technical Guide to Sutherlandin 5-trans-p-coumarate: A Cyanogenic Glycoside from Sorbaria sorbifolia
An In-Depth Technical Guide to Sutherlandin 5-trans-p-coumarate: A Cyanogenic Glycoside from Sorbaria sorbifolia
Abstract
This technical guide provides a comprehensive overview of Sutherlandin 5-trans-p-coumarate, a naturally occurring cyanogenic glycoside. Contrary to initial hypotheses potentially linking it to the Fabaceae family due to its name, this document clarifies its true origin, discovery, and chemical nature. The primary natural source of this compound is identified as Sorbaria sorbifolia var. stellipila, a member of the Rosaceae family. This guide will delve into the discovery and structural elucidation of Sutherlandin 5-trans-p-coumarate, its physicochemical properties, and the methodologies for its isolation and characterization. Furthermore, we will explore its classification within the broader context of cyanogenic glycosides and discuss any known biological activities, providing a foundational resource for researchers, scientists, and drug development professionals interested in this unique natural product.
Introduction: Unraveling a Case of Mistaken Identity
The nomenclature of natural products can occasionally lead to intriguing paths of scientific inquiry. Such is the case with "Sutherlandin trans-p-coumarate." The name "Sutherlandin" is historically associated with a series of flavonol glycosides (Sutherlandins A-D) isolated from the well-known South African medicinal plant, Sutherlandia frutescens (now Lessertia frutescens). However, extensive phytochemical analysis of S. frutescens has not revealed the presence of a trans-p-coumarate derivative of these sutherlandins.
This guide clarifies a crucial distinction: Sutherlandin 5-trans-p-coumarate is not a flavonol glycoside and does not originate from Sutherlandia frutescens. Instead, it is a distinct cyanogenic glycoside discovered in the plant Sorbaria sorbifolia var. stellipila. This document serves to rectify this common point of confusion and provide a scientifically accurate resource on this compound.
Cyanogenic glycosides are a class of plant secondary metabolites that release hydrogen cyanide upon enzymatic hydrolysis. This mechanism is a key defense strategy for many plants against herbivores. The discovery of Sutherlandin 5-trans-p-coumarate adds to the chemical diversity of this important class of natural products.
Discovery and Natural Sources
The definitive discovery and characterization of Sutherlandin 5-trans-p-coumarate were reported in a study focused on the phytochemical investigation of Sorbaria sorbifolia (L.) A. Br. var. stellipila MAX., a plant belonging to the Rosaceae family.[1][2] This variety of Sorbaria sorbifolia, commonly known as false spiraea, is native to northeastern China, Korea, and Japan.[1][3]
The leaves and flowers of Sorbaria sorbifolia are known to contain cyanogenic glycosides, which contribute to the plant's toxicity.[4][5] The isolation of Sutherlandin 5-trans-p-coumarate from the aerial parts of this plant was a significant finding, expanding the knowledge of cyanogenic glycoside diversity within the Rosaceae family.[1]
Chemical Structure and Properties
Sutherlandin 5-trans-p-coumarate is structurally distinct from the flavonol glycosides found in Sutherlandia frutescens. It is a cyanogenic glycoside, and its structure was established through extensive spectroscopic analysis.[1]
Table 1: Physicochemical Properties of Sutherlandin 5-trans-p-coumarate
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃NO₉ | PubChem |
| Molecular Weight | 421.41 g/mol | PubChem |
| IUPAC Name | [3-cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | PubChem |
| Class | Cyanogenic Glycoside | [1] |
The structure consists of a cyanogenic aglycone linked to a glucose molecule, which is further esterified with a trans-p-coumaric acid moiety. The presence of the p-coumaroyl group is a notable feature that can influence the compound's polarity and potential biological interactions.
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of Sutherlandin 5-trans-p-coumarate from Sorbaria sorbifolia var. stellipila involved a multi-step process. The following is a generalized workflow based on typical phytochemical isolation procedures for cyanogenic glycosides.
Extraction and Fractionation Workflow
Caption: Generalized workflow for the isolation of Sutherlandin 5-trans-p-coumarate.
Step-by-Step Methodology
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Plant Material Collection and Preparation: Aerial parts of Sorbaria sorbifolia var. stellipila are collected, air-dried, and ground into a fine powder.
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Extraction: The powdered plant material is extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.
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Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.
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Column Chromatography: The polar fractions (typically the ethyl acetate and/or n-butanol fractions) are subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to further separate the components.
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Preparative HPLC: Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Sutherlandin 5-trans-p-coumarate.
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight and elemental composition of the compound.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are employed to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the structure of the cyanogenic glycoside and the position of the p-coumaroyl group.
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Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule, while UV spectroscopy provides information about the chromophores, such as the p-coumaroyl moiety.[1]
Biological Activity and Potential Applications
The biological activities of Sutherlandin 5-trans-p-coumarate have not been extensively studied. However, as a cyanogenic glycoside, its primary role in the plant is likely defensive. The release of hydrogen cyanide upon tissue damage is a potent deterrent to herbivores.
The presence of the trans-p-coumarate moiety is of interest, as p-coumaric acid and its esters are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Further research is needed to determine if Sutherlandin 5-trans-p-coumarate exhibits any of these activities or if it has other unique pharmacological properties.
Conclusion and Future Directions
This technical guide has clarified the identity, natural source, and chemical nature of Sutherlandin 5-trans-p-coumarate. It is a cyanogenic glycoside from Sorbaria sorbifolia var. stellipila, and not a flavonol glycoside from Sutherlandia frutescens. This distinction is critical for accurate scientific discourse and future research.
Future research should focus on:
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Comprehensive Biological Screening: Investigating the potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities of pure Sutherlandin 5-trans-p-coumarate.
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Biosynthetic Pathway Elucidation: Studying the biosynthetic pathway of this compound in Sorbaria sorbifolia.
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Comparative Phytochemical Studies: Analyzing other Sorbaria species for the presence of this and related cyanogenic glycosides.
By providing a clear and accurate foundation of knowledge, this guide aims to stimulate further investigation into this intriguing natural product.
References
- A new cyanogenic glycoside from Sorbaria sorbifolia var. stellipila. PubMed.
- A New Cyanogenic Glycoside from Sorbaria sorbifolia var. stellipila.
- Sorbaria sorbifolia - Useful Temper
- Sorbaria sorbifolia false spiraea PFAF Plant D
- Sorbaria sorbifolia var. stellipila Maxim. | Plants of the World Online | Kew Science.
- Cytotoxic Constituents of Sorbaria sorbifolia var. stellipila. Korea Science.
Sources
- 1. A new cyanogenic glycoside from Sorbaria sorbifolia var. stellipila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sorbaria sorbifolia var. stellipila Maxim. | Plants of the World Online | Kew Science [powo.science.kew.org]
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- 5. pfaf.org [pfaf.org]
